molecular formula C18H18N4O3S B2643021 methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate CAS No. 496776-08-0

methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate

Cat. No.: B2643021
CAS No.: 496776-08-0
M. Wt: 370.43
InChI Key: WWDWLWXVVMFKTP-UHFFFAOYSA-N
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Description

“Methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate” is a chemical compound with the molecular formula C18H18N4O3S . It has an average mass of 370.426 Da and a monoisotopic mass of 370.109955 Da .

Scientific Research Applications

Synthesis and Characterization

  • Methyl 2-(quinolin-8-yloxy) acetate, a derivative similar to the compound , was synthesized and characterized, leading to the development of various heterocyclic compounds like 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were extensively analyzed using spectroscopic techniques and elemental analyses (Saeed et al., 2014).

Antimicrobial Activity

  • Triazole derivatives, closely related to the target compound, were synthesized and exhibited significant antimicrobial activity. This suggests the potential of methyl ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate in developing antimicrobial agents (Holla et al., 2005).

Potential in Antitumor and Antioxidant Activities

  • A study on regioselective synthesis of triazole derivatives from a similar compound demonstrated potent to weak antitumor and antioxidant activities. This suggests that derivatives of this compound might have potential applications in cancer research and as antioxidants (Behalo et al., 2017).

Electrochemical Studies

  • Electrochemical behaviors of thiotriazoles, which are structurally related to the target compound, were studied in aqueous-alcoholic media. This research contributes to understanding the electrochemical properties of such compounds, potentially leading to applications in electrochemical sensors or other technologies (Fotouhi et al., 2002).

Versatility in Chemical Synthesis

  • The compound is used as a precursor for synthesizing a variety of derivatives. This highlights its versatility in chemical synthesis, leading to the creation of novel compounds with potential applications in various fields of chemistry and biology (Al-ALAAF et al., 2021).

Properties

IUPAC Name

methyl 2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-10-22-15(20-21-18(22)26-12-16(23)24-2)11-25-14-8-4-6-13-7-5-9-19-17(13)14/h3-9H,1,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDWLWXVVMFKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC=C)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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